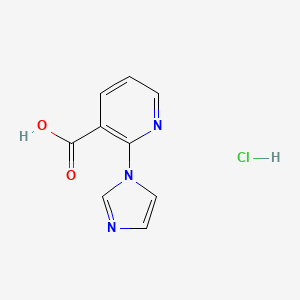

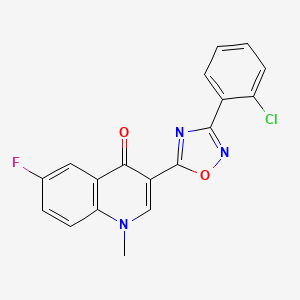

![molecular formula C21H14ClNO3 B2514693 6-(5-氯-2-甲氧基苯基)苯并[d][2]苯并氮杂卓-5,7-二酮 CAS No. 533868-23-4](/img/structure/B2514693.png)

6-(5-氯-2-甲氧基苯基)苯并[d][2]苯并氮杂卓-5,7-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

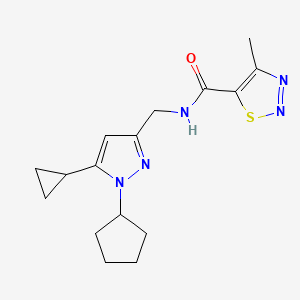

The compound "6-(5-Chloro-2-methoxyphenyl)benzo[d] benzazepine-5,7-dione" is a derivative of the benzazepine class, which is known for its potential dopaminergic activity. Dopaminergic compounds are of significant interest due to their role in modulating dopamine receptors, which are critical in various physiological processes including renal blood flow and central nervous system functions .

Synthesis Analysis

The synthesis of related benzazepine derivatives involves cyclization of amino alcohols followed by demethylation processes. Specifically, the synthesis of 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, which share a structural similarity with the compound , includes the preparation of benzaldehydes, conversion to phenylacetic acids, N-acylation of arylethanolamines, reduction to amines, and subsequent cyclization to yield the final benzazepine products .

Molecular Structure Analysis

The molecular structure of benzazepine derivatives is characterized by a benzazepine core, which can be modified at various positions to alter its physicochemical and biological properties. For instance, the presence of a chloro group and methoxy groups on the phenyl ring can significantly influence the lipophilicity and, consequently, the dopaminergic activity of these compounds .

Chemical Reactions Analysis

The reactivity of benzazepine derivatives can be influenced by the presence of substituents on the nitrogen atom, as seen in the study of (RS)-6-chloro-7-or 9-(1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl)-7H-or 9H-purines. These compounds exhibit different reactivities towards nucleophiles, and the chlorine atom at the 6" position of the purine moiety shows variable substitution feasibility depending on the alkylation at the N-7" or N-9" positions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzazepine derivatives are closely related to their structure. The lipophilicity of these compounds is a key factor in their dopaminergic activity, as more lipophilic derivatives tend to show better central dopaminergic activity. The presence of hydroxyl groups and other substituents can also affect their solubility, reactivity, and biological activity. For example, the O-methyl derivatives of 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-1H-3-benzazepin-7,8-diol were found to be less potent than their parent compound in activating dopamine-sensitive adenylate cyclase and as renal vasodilators .

科学研究应用

合成技术

合成苯并氮杂卓衍生物(包括类似于 6-(5-氯-2-甲氧基苯基)苯并[d][2]苯并氮杂卓-5,7-二酮的化合物)涉及复杂的化学过程。一种描述的方法涉及四氢萘衍生物的施密特反应,然后去甲基化。该过程突出了为具有所需药理特性的特定苯并氮杂卓化合物创建所需的复杂合成途径 (Guzikowski 等人,1997)。

药理靶点

苯并氮杂卓衍生物因其对 NMDA(N-甲基-d-天冬氨酸)和 AMPA(α-氨基-3-羟基-5-甲基异恶唑-4-丙酸)受体的拮抗特性而受到研究。这些受体在中枢神经系统的功能中至关重要,并参与各种神经过程和疾病。研究表明,苯并氮杂卓部分上的取代模式显着影响化合物作为拮抗剂的效力,提供了对药物设计中至关重要的构效关系的见解 (Guzikowski 等人,1997)。

药物合成中的微生物还原

立体定向微生物还原

苯并氮杂卓衍生物的立体定向微生物还原证明了生物技术方法在合成复杂有机化合物中的整合。此过程涉及使用特定微生物催化酮的还原,以产生具有高旋光纯度的化合物,这对许多药物的药理活性至关重要。该方法成功应用于创建具有显着旋光纯度的关键中间体,展示了微生物生物转化在药物合成中的潜力 (Patel 等人,1991)。

多巴胺受体研究

多巴胺能活性

对苯并氮杂卓衍生物(例如类似于 6-(5-氯-2-甲氧基苯基)苯并[d][2]苯并氮杂卓-5,7-二酮的衍生物)的多巴胺能活性的研究为其作为靶向多巴胺受体的治疗剂的潜力提供了宝贵的见解。此类研究是了解这些化合物如何调节多巴胺能信号传导的基础,而多巴胺能信号传导与各种神经和精神疾病有关。这些发现有助于神经精神药理学领域的发展和新疗法的开发 (Pfeiffer 等人,1982)。

属性

IUPAC Name |

6-(5-chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClNO3/c1-26-19-11-10-13(22)12-18(19)23-20(24)16-8-4-2-6-14(16)15-7-3-5-9-17(15)21(23)25/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPWLKYUIRIWRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(5-Chloro-2-methoxyphenyl)benzo[d][2]benzazepine-5,7-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

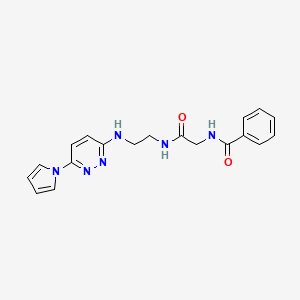

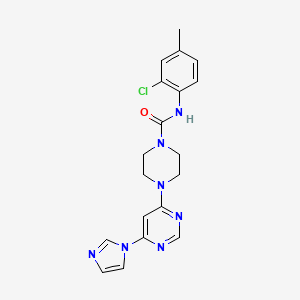

![4-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2514611.png)

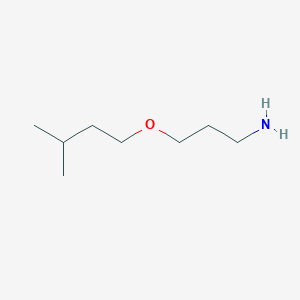

![[(2-Ethylpyrimidin-4-yl)methyl]aminedihydrochloride](/img/no-structure.png)

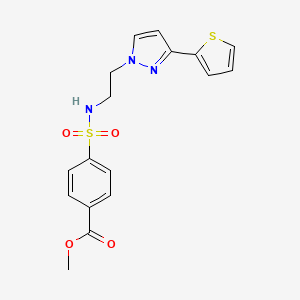

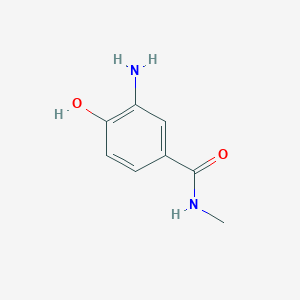

![(3Z)-1-benzyl-3-{[(2,5-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2514633.png)